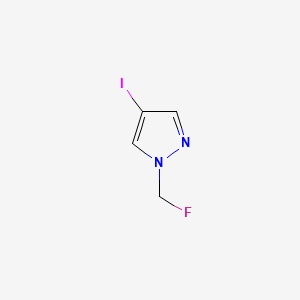

1-(fluoromethyl)-4-iodo-1H-pyrazole

Description

Properties

Molecular Formula |

C4H4FIN2 |

|---|---|

Molecular Weight |

225.99 g/mol |

IUPAC Name |

1-(fluoromethyl)-4-iodopyrazole |

InChI |

InChI=1S/C4H4FIN2/c5-3-8-2-4(6)1-7-8/h1-2H,3H2 |

InChI Key |

ZTICWQDKHZYAKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN1CF)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(fluoromethyl)-4-iodo-1H-pyrazole typically involves the introduction of fluoromethyl and iodine groups into the pyrazole ring. One common method is the visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane. This process involves the use of visible light and tris(trimethylsilyl)silane as both a hydrogen- and halogen atom transfer reagent to facilitate the formation of C(sp3)–CH2F bonds via a radical chain process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar radical fluoromethylation techniques. The use of commercially available fluoroiodomethane and visible light irradiation can be scaled up to produce significant quantities of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(Fluoromethyl)-4-iodo-1H-pyrazole can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the fluoromethyl group.

Radical Reactions: The fluoromethyl group can participate in radical reactions, forming new carbon-fluorine bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidation states of the fluoromethyl group .

Scientific Research Applications

1-(Fluoromethyl)-4-iodo-1H-pyrazole has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of agrochemicals and materials with enhanced properties

Mechanism of Action

The mechanism of action of 1-(fluoromethyl)-4-iodo-1H-pyrazole involves its interaction with molecular targets and pathways. The fluoromethyl group can influence the lipophilicity, solubility, and metabolic stability of the compound, affecting its biological activity. The iodine atom can participate in halogen bonding, further modulating the compound’s interactions with biological targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | Key References |

|---|---|---|---|---|---|---|

| 1-(Fluoromethyl)-4-iodo-1H-pyrazole | -CH2F at position 1 | C4H4FIN2 | 226.00 (est.) | ~1.8 (est.) | ~300 (est.) | [4, 16] |

| 1-(4-Chlorophenyl)-4-iodo-1H-pyrazole | -C6H4Cl at position 1 | C10H8ClIN2 | 322.54 | N/A | N/A | [6] |

| 1-(1-Ethoxyethyl)-4-iodopyrazole | -CH(CH2OCH2CH3)2 at position 1 | C7H11N2OI | 266.08 | N/A | N/A | [8] |

| 3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole | -CF2H at position 3, -C6H3FNO2 at position 1 | C10H5F3IN3O2 | 383.07 | 2.08 | 428.6 | [16] |

| 1-(5-Fluoro-2-methylbenzyl)-4-iodo-1H-pyrazole | -CH2C6H3(F)(CH3) at position 1 | C11H10FIN2 | 316.11 | N/A | N/A | [17] |

| 1-(3,4-Difluorobenzyl)-4-iodo-1H-pyrazole | -CH2C6H3F2 at position 1 | C10H7F2IN2 | 320.08 | N/A | N/A | [19] |

| 4-Iodo-1-methyl-1H-pyrazole | -CH3 at position 1 | C4H5IN2 | 207.99 | N/A | N/A | [20] |

Key Observations :

- Electron-Withdrawing Effects : Fluoromethyl (-CH2F) and difluoromethyl (-CF2H) groups () increase electronegativity, enhancing stability in cross-coupling reactions compared to alkyl or aryl substituents.

- Steric Effects : Bulky substituents like benzyl () may hinder reactivity in nucleophilic substitutions but improve binding affinity in drug targets.

- Density and Boiling Points : Nitro and difluoromethyl groups () significantly increase density (2.08 g/cm³) and boiling points (428.6°C) due to molecular polarizability.

Biological Activity

1-(Fluoromethyl)-4-iodo-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This compound exhibits a unique structural profile that may contribute to its pharmacological properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C4H4FIA

- Molecular Weight : 213.99 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes : Studies indicate that this compound can inhibit certain enzymes involved in cancer cell proliferation, potentially leading to reduced tumor growth.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways associated with cell survival and apoptosis.

Biological Activity Overview

Recent studies have highlighted several key aspects of the biological activity of this compound:

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

-

Anticancer Study :

- A study evaluated the compound's effect on breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 8 µM.

- Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol.

-

Antimicrobial Evaluation :

- In vitro tests against Staphylococcus aureus showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL.

- The compound was also tested against Escherichia coli, demonstrating moderate antibacterial activity.

-

Neurological Assessment :

- A neuropharmacological study assessed the impact on neurotransmitter levels in rodent models. The results indicated an increase in serotonin and dopamine levels post-administration, suggesting potential antidepressant effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.